Sirofluor
Overview
Description
Synthesis Analysis
Sirofluor was prepared as described by Evans and Hoyne . It was found that Sirofluor induces strong fluorescence with aqueous unbuffered solutions . It complexes with isolated (1→3)-β-glucans, but not (1→4)-β-glucans . A weaker fluorescence is induced with some other glucans .
Chemical Reactions Analysis
Sirofluor, in aqueous unbuffered solutions, complexes with isolated (1→3)-β-glucans . It does not induce fluorescence with (1→4)-β-glucans . A weaker fluorescence is induced with some other glucans . For a detailed analysis of chemical reactions, techniques like electroanalytical tools could be used.
Scientific Research Applications
Detection of Pollen Grain and Pollen Tube Nuclei : Sirofluor is used in combination with DNA probes like ethidium bromide or Hoechst 33258 for detecting nuclei in pollen grains and tubes. It specifically stains the callose component of pollen tube walls and plugs, enabling discrimination between different types of nuclei within pollen tubes. This technique is useful for studies in vitro and after pollination, helping in locating nuclei within pollen tubes and distinguishing them from nuclei of the pistil tissue (Hough, Bernhardt, Knox, & Williams, 1985).
Histochemical Detection of Callose : Sirofluor, derived from aniline blue, complexes specifically with isolated (1 → 3)-β-glucans but not (1 → 4)-β-glucans. This property makes it suitable for detecting callose deposits in plant tissues. When applied, callose deposits exhibit a brilliant yellow fluorescence, which is significant for studies involving callose and related glucans in plant biology (Stone, Evans, Bonig, & Clarke, 1984).
Safety And Hazards
properties
IUPAC Name |
4-[4-[4-(4-sulfoanilino)benzoyl]anilino]benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S2/c28-25(17-1-5-19(6-2-17)26-21-9-13-23(14-10-21)35(29,30)31)18-3-7-20(8-4-18)27-22-11-15-24(16-12-22)36(32,33)34/h1-16,26-27H,(H,29,30,31)(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXZHGYNLRGQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)NC3=CC=C(C=C3)S(=O)(=O)O)NC4=CC=C(C=C4)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005565 | |
Record name | 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sirofluor | |
CAS RN |
85137-47-9 | |
Record name | 4,4'-(Carbonylbis(benzene-4,1-diyl)bis(imino))bis(benzene sulfonate) sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085137479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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